molecular formula C9H6BrNO3 B1414622 3-Bromo-4-cyano-5-methoxybenzoic acid CAS No. 1805413-88-0

3-Bromo-4-cyano-5-methoxybenzoic acid

Número de catálogo: B1414622
Número CAS: 1805413-88-0
Peso molecular: 256.05 g/mol
Clave InChI: DZYHHUKRAAEWHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Compound Overview and Properties: 3-Bromo-4-cyano-5-methoxybenzoic acid is a synthetic benzoic acid derivative provided as a high-purity building block for medicinal chemistry and drug discovery research . Its molecular formula is C 9 H 6 BrNO 3 with a molecular weight of 256.05 g/mol . The structure incorporates bromo and cyano functional groups on the aromatic ring, offering distinct reactivity for various synthetic pathways. Related bromo- and methoxy-substituted benzoic acids are known to be stable solids, with some analogs exhibiting melting points above 220 °C, suggesting robustness for use in complex synthesis . Research Applications and Value: This compound serves as a versatile key intermediate in organic synthesis. The specific substitution pattern on the benzoic acid scaffold makes it a valuable precursor for constructing more complex molecules. While direct studies on this exact molecule are limited, research indicates that structurally similar bromo- and methoxy-substituted benzoic acids are pivotal in developing potential therapeutic agents . For instance, such derivatives are explored as key intermediates in the synthesis of compounds that target specific proteins, highlighting their relevance in early-stage drug discovery . The presence of both electron-withdrawing (bromo, cyano) and electron-donating (methoxy) groups creates a unique electronic profile that can be exploited to fine-tune the properties of resulting molecules. Usage and Handling: this compound is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment. For safe handling practices, consult the relevant Safety Data Sheet (SDS).

Propiedades

Número CAS

1805413-88-0

Fórmula molecular

C9H6BrNO3

Peso molecular

256.05 g/mol

Nombre IUPAC

3-bromo-4-cyano-5-methoxybenzoic acid

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13)

Clave InChI

DZYHHUKRAAEWHS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)C#N

SMILES canónico

COC1=C(C(=CC(=C1)C(=O)O)Br)C#N

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-4-cyano-5-methoxybenzoic acid Br (3), CN (4), OCH₃ (5) C₉H₆BrNO₃ ~257.06* High reactivity (Br/CN for coupling), moderate acidity due to electron-withdrawing groups Inferred
3-Bromo-5-hydroxy-4-methoxybenzoic acid Br (3), OH (5), OCH₃ (4) C₈H₇BrO₄ 263.05 Higher acidity (phenolic OH), solubility in polar solvents
3-Bromo-4-cyano-5-methylbenzoic acid Br (3), CN (4), CH₃ (5) C₉H₆BrNO₂ 240.05 Lower polarity (methyl vs. methoxy), reduced steric hindrance
3-Bromo-5-iodo-4-methylbenzoic acid Br (3), I (5), CH₃ (4) C₈H₆BrIO₂ 340.94 Enhanced halogen reactivity (I > Br), potential for radioimaging applications
3-Bromo-4-methyl-5-nitrobenzoic acid Br (3), CH₃ (4), NO₂ (5) C₈H₆BrNO₄ 276.05 Strong electron-withdrawing (NO₂), high acidity, explosive precursor

*Estimated based on molecular formula.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The cyano group in this compound enhances acidity (pKa ~2-3) compared to methyl-substituted analogs (e.g., 3-bromo-4-cyano-5-methylbenzoic acid) . Nitro groups (e.g., in 3-bromo-4-methyl-5-nitrobenzoic acid) further increase acidity (pKa ~1-2) but reduce stability under reducing conditions .

Physicochemical Properties

  • Solubility:
    • The methoxy and carboxylic acid groups enhance water solubility compared to methyl or nitro analogs, though exact data is unavailable .
  • Melting Points: Not reported for the target compound, but analogs like 3-bromo-5-hydroxy-4-methoxybenzoic acid exhibit melting points >200°C due to hydrogen bonding .

Métodos De Preparación

Bromination of Precursors

Method Overview:
This approach involves selective bromination of a suitably substituted benzoic acid or its derivatives, followed by functional group modifications to introduce the nitrile and methoxy groups.

Key Steps:

  • Starting from methyl or ethyl esters of benzoic acid derivatives.
  • Bromination occurs at specific positions on the aromatic ring, often facilitated by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
  • Subsequent hydrolysis or transformation steps convert esters to acids.

Research Findings & Data:

A study detailed in a patent describes bromination of methyl 4-methoxy-3-methylbenzoate using NBS under controlled conditions to obtain 3-bromo-4-methoxybenzoic acid derivatives. The process involves:

Reaction Step Reagents & Conditions Yield Notes
Bromination NBS, acetic acid, room temperature ~85-90% Selective at methyl group or aromatic ring
Hydrolysis Aqueous NaOH, reflux >90% Converts ester to acid

Advantages:

  • High regioselectivity when optimized.
  • Suitable for scale-up.

Limitations:

  • Requires careful control of reaction conditions to prevent polybromination.

Method Overview:
Oxidation of methyl or hydroxymethyl intermediates to carboxylic acids, followed by nitrile and methoxy group introduction.

Key Steps:

  • Synthesis of methyl or hydroxymethyl derivatives of the aromatic ring.
  • Oxidation using oxidants like sodium chlorite or potassium permanganate to yield the benzoic acid core.
  • Functionalization with nitrile groups via dehydration of corresponding amides or via nucleophilic substitution.

Research Findings & Data:

A documented process involves oxidizing 4-methoxy-3-methylbenzoic acid derivatives using sodium chlorite under mild conditions:

Reaction Step Reagents & Conditions Yield Notes
Oxidation Sodium chlorite, acetic acid, 0-20°C ~89% Selective oxidation to benzoic acid
Nitrile formation Dehydration of amides using thionyl chloride at 45-50°C ~70-80% Efficient conversion to nitrile

This method ensures high purity and regioselectivity, making it suitable for industrial synthesis.

Summary of Preparation Methods

Method Starting Material Key Reactions Typical Yield Notes
Bromination of methyl/ester derivatives Methyl 4-methoxybenzoate NBS bromination, hydrolysis 85-90% Regioselective, scalable
Oxidation of methyl intermediates Methyl or hydroxymethyl derivatives Sodium chlorite oxidation ~89% Mild conditions, high selectivity
Chlorination & nitrile formation Methyl benzoic acid derivatives Thionyl chloride chlorination, nucleophilic substitution 75-85% Toxic reagents involved

Notes and Considerations

  • Reaction Conditions:
    Precise temperature control (generally between -10°C to 50°C) is crucial to prevent polybromination or side reactions.

  • Solvent Choice:
    Common solvents include acetic acid, dichloromethane, ethyl acetate, and toluene, selected based on reaction step and reagent compatibility.

  • Protective Atmospheres:
    In sensitive steps, inert atmospheres (nitrogen or argon) are recommended to prevent oxidation or moisture interference.

  • Purification: Typically involves filtration, recrystallization, or chromatography to isolate high-purity product.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-4-cyano-5-methoxybenzoic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

  • Bromination : Electrophilic substitution using Br₂/FeBr₃ or NBS in a controlled environment to avoid over-bromination .
  • Cyano Introduction : Utilize nucleophilic substitution (e.g., using CuCN under Ullmann conditions) or Sandmeyer reaction for aryl cyanides .
  • Methoxy Group Installation : Methoxylation via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
    Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements require precise stoichiometry, inert atmospheres (N₂/Ar), and purification via recrystallization or column chromatography .

Advanced: How do electronic effects of substituents (Br, CN, OMe) influence regioselectivity in cross-coupling reactions involving this compound?

Answer:
The electron-withdrawing cyano (-CN) and bromo (-Br) groups deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki, Heck) to meta/para positions relative to the methoxy (-OMe) group, which acts as an electron-donating ortho/para director. For example:

  • Heck Coupling : Pd-catalyzed reactions favor coupling at the bromine site due to its leaving group propensity, enabling synthesis of thromboxane receptor antagonists .
  • Competing Pathways : Steric hindrance from -OMe and -CN may reduce reactivity at adjacent positions, necessitating ligand optimization (e.g., bulky phosphines) to enhance selectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Answer:

  • NMR :
    • ¹H NMR : Methoxy (-OMe) protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns reflecting substituent positions.
    • ¹³C NMR : Cyano carbon resonates at ~δ 110–120 ppm; carboxylic acid carbon at ~δ 170–175 ppm .
  • IR : Strong -CN stretch (~2240 cm⁻¹) and -COOH broad peak (~2500–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion ([M+H]⁺) confirms molecular weight; fragmentation patterns identify substituent loss (e.g., Br, -OMe) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous bond lengths, angles, and torsion angles. Key steps:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Twinned Data Handling : SHELXL’s twin refinement tools address pseudo-symmetry in crystals .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and π-π interactions .

Advanced: What strategies mitigate side reactions during multi-step synthesis (e.g., competing hydrolysis of -CN or demethylation of -OMe)?

Answer:

  • Protection/Deprotection : Temporarily protect -COOH as a methyl ester to prevent acid-mediated hydrolysis of -CN. Use TMSCl for -OMe protection .
  • Reagent Choice : Employ mild bases (e.g., Cs₂CO₃) to avoid demethylation. For cyano stability, avoid aqueous conditions; use anhydrous solvents (e.g., DMF, THF) .
  • Kinetic Control : Lower reaction temperatures (0–5°C) slow down competing pathways .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water or DCM/hexane mixtures. The compound’s low solubility in polar solvents aids crystallization .
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate = 4:1 to 1:1) separates impurities. Add 0.1% acetic acid to suppress carboxylic acid tailing .
  • Acid-Base Extraction : Leverage the compound’s acidity by dissolving in NaOH (aq), filtering organics, and re-acidifying to precipitate the product .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions (e.g., photoredox catalysis)?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and radical stability .
  • Reaxys Database : Screen analogous reactions (e.g., bromo/cyano-substituted benzoic acids) to identify viable catalysts (e.g., Ir(ppy)₃ for photoredox) .
  • Machine Learning : Train models on Pistachio/BKMS datasets to predict reaction feasibility and byproduct formation .

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

Answer:

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-Bromo-5-methoxybenzoic acid or 3-Bromo-5-iodobenzoic acid ).
  • Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic Effects : Variable-temperature NMR resolves signal splitting from rotational barriers (e.g., -OMe group) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release .

Advanced: What role does this compound play in synthesizing bioactive molecules (e.g., enzyme inhibitors or receptor antagonists)?

Answer:
Its trifunctional scaffold serves as:

  • Pharmacophore Core : The -COOH group enables conjugation to peptides; -CN and -Br act as hydrogen bond acceptors and halogen-bonding motifs, respectively .
  • Case Study : Derivatives of similar bromo-methoxy benzoic acids are intermediates in thromboxane receptor antagonists, validated via in vitro receptor binding assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.